molecular formula C20H24FN5O3 B1684361 Omecamtiv mecarbil CAS No. 873697-71-3

Omecamtiv mecarbil

Cat. No. B1684361
CAS RN: 873697-71-3
M. Wt: 401.4 g/mol
InChI Key: RFUBTTPMWSKEIW-UHFFFAOYSA-N
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Description

Omecamtiv mecarbil (OM) is a cardiac myosin activator, also known as a myotrope . It increases myocardial contractility independent of calcium fluxes . OM increases the number of myosin heads that are able to connect and pull-on actin filaments during systole .


Synthesis Analysis

The synthesis of Omecamtiv mecarbil involves the specific binding to the catalytic S1 domain of cardiac myosin . Normally, the binding between myosin-adenosine triphosphate (ATP) and actin filaments is weak, until hydrolysis of ATP to adenosine diphosphate (ADP) and inorganic phosphate .


Molecular Structure Analysis

Omecamtiv mecarbil specifically targets and activates myocardial ATPase and improves energy utilization . This enhances effective myosin cross-bridge formation and duration, while the velocity of contraction remains the same .


Chemical Reactions Analysis

Omecamtiv mecarbil has demonstrated benefit in reducing heart rate, peripheral vascular resistance, mean left arterial pressure, and left ventricular end-diastolic pressure in animal models . Additionally, OM is known to improve systolic wall thickening, stroke volume (SV), and cardiac output (CO) .


Physical And Chemical Properties Analysis

Omecamtiv mecarbil is a novel small molecule that is under investigation for the treatment of heart failure with reduced ejection fraction . OM increases cardiac contractility by selectively and directly activating cardiac myosin heads without increasing intracellular calcium .

Scientific Research Applications

Improving Cardiac Contractility

Omecamtiv mecarbil (OM) is a promising novel drug for improving cardiac contractility . The Ca2+ sensitivity of isometric force production (pCa50) and force at low Ca2+ levels increased with OM concentration in human permeabilized cardiomyocytes .

Treatment of Diastolic Dysfunction

OM has been found to evoke diastolic dysfunction and lead to periodic electromechanical alternans . Administration of OM at a concentration of 1200 µg/kg was associated with hypotension, while doses of 600–1200 µg/kg were associated with the following aspects of diastolic dysfunction: decreases in E/A ratio and the maximal rate of diastolic pressure decrement (dP/dt min) and increases in isovolumic relaxation time, left atrial diameter, the isovolumic relaxation constant Tau, left ventricular end-diastolic pressure and the slope of the end-diastolic pressure–volume relationship .

Eligibility in Heart Failure Treatment

A real-world cohort with heart failure with reduced ejection fraction (HFrEF) was assessed for eligibility for OM according to the selection criteria of the GALACTIC-HF trial . The eligibility for OM in chronic HFrEF was 21% and 36% in the trial and pragmatic scenarios, respectively .

Benefits for Severe Heart Failure

An extended analysis of data from GALACTIC-HF, a trial involving more than 8,200 participants, found that OM significantly improved outcomes in terms of a composite of cardiovascular death or heart failure events among patients with heart failure with reduced ejection fraction .

Mechanism of Action

Cardiac myocytes contract through a cross-bridge cycle between the myofilaments, actin and myosin . Chemical energy in the form of ATP is converted into mechanical energy which allows myosin to strongly bind to actin and produce a power stroke resulting in sarcomere shortening/contraction .

Safety and Hazards

In the GALACTIC-HF study, the cardiac myosin activator omecamtiv mecarbil compared with placebo reduced the risk of heart failure events or cardiovascular death in patients with heart failure with reduced ejection fraction . We explored the influence of atrial fibrillation or flutter (AFF) on the effectiveness of omecamtiv mecarbil .

Future Directions

The therapeutic goal of these drugs is to target cardiac myosins directly to modulate contractility and cardiac power output to alleviate symptoms that lead to heart failure and arrhythmias, without altering calcium signaling . In this Review, we discuss two classes of drugs that have been developed to either activate (omecamtiv mecarbil) or inhibit (mavacamten) cardiac contractility by binding to β -cardiac myosin (MYH7) .

properties

IUPAC Name

methyl 4-[[2-fluoro-3-[(6-methylpyridin-3-yl)carbamoylamino]phenyl]methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN5O3/c1-14-6-7-16(12-22-14)23-19(27)24-17-5-3-4-15(18(17)21)13-25-8-10-26(11-9-25)20(28)29-2/h3-7,12H,8-11,13H2,1-2H3,(H2,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUBTTPMWSKEIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)NC(=O)NC2=CC=CC(=C2F)CN3CCN(CC3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901025949
Record name Methyl 4-[[2-fluoro-3-[(6-methylpyridin-3-yl)carbamoylamino]phenyl]methyl]piperazine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Omecamtiv mecarbil

CAS RN

873697-71-3
Record name Omecamtiv mecarbil
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Record name Omecamtiv mecarbil [USAN:INN]
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Record name Omecamtiv Mecarbil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11816
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Record name Methyl 4-[[2-fluoro-3-[(6-methylpyridin-3-yl)carbamoylamino]phenyl]methyl]piperazine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-[2-fluoro-3-[3-(6-methylpyridin-3yl)ureido]benzyl]piperazine-1-carboxylate
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Record name OMECAMTIV MECARBIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M19539ERK
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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